Phosphotungstic acid hydrate

Descripción general

Descripción

Phosphotungstic acid hydrate is a heteropolyacid . It is a reagent suitable to detect alkaloids and nitrogenous bases . It is suitable for manufacturing organic pigments, and additives in the plating industry . It is known to impart water resistance to plastics, adhesives, and cement . It binds to fibrin, collagen and fibers of connective tissues .

Synthesis Analysis

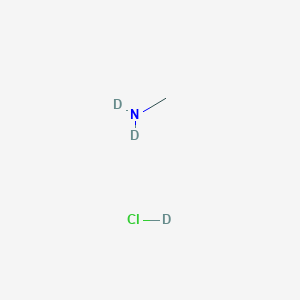

Phosphotungstic acid can be prepared by the reaction of sodium tungstate (Na2WO4·2H2O) with phosphoric acid (H3PO4) acidified with hydrochloric acid (HCl) . A study shows that subjecting phosphotungstic acid solutions to low pH in combination with the introduction of polyvalent cations led to the formation of nanostructured microspheres of approximately 2 μm in size .

Molecular Structure Analysis

The mechanism of the adsorption onto tissue has been proposed as being electrostatic rather than involving hydrogen bonding, as adsorption is not affected by pH .

Chemical Reactions Analysis

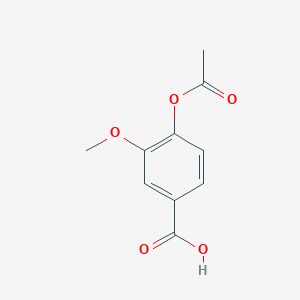

Phosphotungstic acid is used for the regioselective 4,6-O-benzy-lidene acetalization . In solution, it acts as a homogeneous catalyst and is involved in the hydrolysis of propene to give 2-propanol . It is supported with alumina and silica and acts as a heterogeneous catalyst involved in the dehydration of 2-propanol to propene and methanol to hydrocarbons .

Physical and Chemical Properties Analysis

This compound is colorless to gray, pale yellow, or slightly yellow-green, odorless crystals . It is also available as a 10% aqueous solution . Its melting point is 89°C (hydrate) .

Aplicaciones Científicas De Investigación

X-Ray Studies and Crystal Structure : Phosphotungstic acid hydrate has been studied for its crystal structures and the formation of hydrates. It forms a 29-hydrate that loses water when exposed to air, and a 5-hydrate is formed when the 29-hydrate is dehydrated over P2O5. This has implications in understanding its structural properties (Santos, 1935); (Keggin, 1933).

Computational and Experimental Study : The hydration state of phosphotungstic acid was explored using techniques like in situ Fourier transform infrared (FT-IR) spectroscopy and density functional theory (DFT) quantum chemical calculations. This study is significant for understanding its interaction with water molecules and proton affinities (Janik et al., 2003).

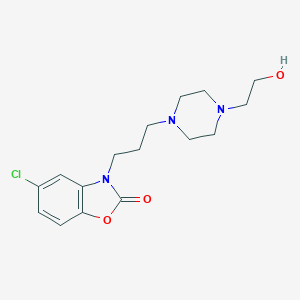

Catalysis : Phosphotungstic acid has been used as a catalyst in various chemical reactions, including the synthesis of polysubstituted quinolines and in carbon–carbon bond-forming reactions. Its efficiency and recyclability make it a valuable catalyst in organic chemistry (Dabiri & Bashiribod, 2009); (Wang, Shen, & Wu, 2008).

Proton Conductivity : Studies have found that mixtures of silicotungstic acid hydrate and phosphoric acid form a material with high conductivity, which has implications in areas like fuel cells and batteries (Sun, Macfarlane, & Forsyth, 2001).

Histological Staining : Phosphotungstic acid is used in histological staining, particularly in combination with other compounds like pyronin. It is significant for its selectivity and reaction mechanisms in staining certain tissue components (Armas-Portela & Stockert, 1986); (Quintarelli, Bellocci, & Geremia, 1973).

Analytical Chemistry : An alkaline phosphotungstate assay for uric acid in serum was developed, demonstrating its use in analytical chemistry for protein-precipitating and oxidizing reagent (Carroll, Coburn, Douglass, & Babson, 1971).

Carbohydrate Chemistry : Phosphotungstic acid has been used as a catalyst for carbohydrate reactions, highlighting its potential in the synthesis of carbohydrate-based bioactive oligomers. Its high acidity and eco-friendly nature make it a useful alternative in organic synthesis (Chen et al., 2019).

Mecanismo De Acción

Target of Action

12-Tungstophosphoric acid hydrate, also known as Phosphotungstic acid hydrate or Hydrogen phosphotungstate hydrate (H3PW12O40.xH2O), is a heteropoly acid . It primarily targets fibrin, collagen, and fibers of connective tissues . It also interacts with carbohydrates , playing a crucial role in carbohydrate reactions .

Mode of Action

This compound binds to its targets (fibrin, collagen, and fibers of connective tissues) and replaces the anions of dyes from these materials, selectively decoloring them . In the context of carbohydrate reactions, it acts as a novel acidic catalyst .

Biochemical Pathways

It’s known that it plays a significant role in the staining of cell specimens in histology, often used alongside haematoxylin . It’s also utilized in carbohydrate reactions such as per-O-acetylation, regioselective O-4,6 benzylidene acetal formation, regioselective O-4 ring-opening, and glycosylation .

Pharmacokinetics

It’s known that it’s soluble in water, alcohol, and ether , which suggests that it could have good bioavailability.

Result of Action

The primary result of this compound’s action is the selective decoloring of fibrin, collagen, and fibers of connective tissues . This property makes it a valuable tool in histology for staining cell specimens . In carbohydrate reactions, it acts as a catalyst, facilitating various reactions and contributing to the synthesis of carbohydrate-based bioactive oligomers .

Action Environment

This compound is stable and has high catalytic activity . It can function in both homogeneous and heterogeneous reactions and even act as a phase-transfer catalyst . It’s environmentally friendly and considered a green catalyst . Its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .

Safety and Hazards

Phosphotungstic acid hydrate is toxic and irritant; inhalation, ingestion, or skin contact with material may cause severe injury or death . It is a strong oxidizing agent in aqueous solutions . It is recommended to use only in a well-ventilated area, minimize dust generation and accumulation, and avoid heating above 400°C due to decomposition and generation of toxic fumes .

Relevant Papers

I found a couple of relevant papers on this compound. One paper discusses the utilization of phosphotungstic acid as a novel acidic catalyst for carbohydrate reactions . Another paper studies a trilobe-shaped phosphotungstic acid-based catalyst synthesized by impregnation to be used in the dehydration of ethanol .

Propiedades

IUPAC Name |

phosphoric acid;trioxotungsten;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFBYUADVDVJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

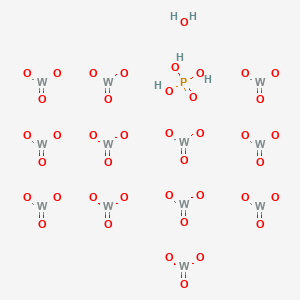

Canonical SMILES |

O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O41PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583755 | |

| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2898.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12501-23-4 | |

| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO':κO':κO':κO'':κO'':κO'':κO''':κO''':κO''']]dodeca-, hydrogen, hydrate (1:3:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

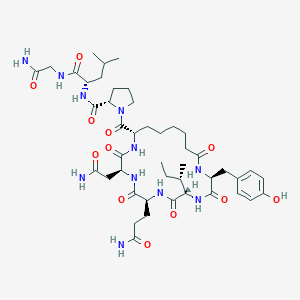

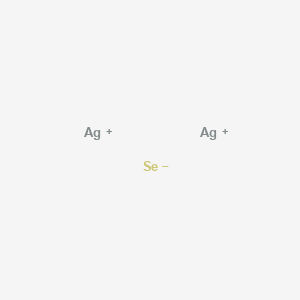

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)